molecular formula C23H25ClN2O3 B5059444 2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide

2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide

Cat. No. B5059444
M. Wt: 412.9 g/mol
InChI Key: DXUDEHZAMDXFNX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups and structural elements, including a benzoxazole ring, a tetrahydropyran ring, a carboxamide group, and a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole ring and the tetrahydropyran ring would contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxamide could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information, it’s not possible to predict the mechanism of action .

Future Directions

The future directions for this compound would depend on its applications. If it’s a new drug, future research could focus on clinical trials and optimization of its properties .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-26(11-8-16-9-12-28-13-10-16)23(27)18-4-7-21-20(15-18)25-22(29-21)14-17-2-5-19(24)6-3-17/h2-7,15-16H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUDEHZAMDXFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCOCC1)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide

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